molecular formula C14H20BrNO B11170268 2-(4-bromophenyl)-N-hexylacetamide

2-(4-bromophenyl)-N-hexylacetamide

Cat. No.: B11170268
M. Wt: 298.22 g/mol
InChI Key: PRKPYKAUKGVBSK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-hexylacetamide is an organic compound characterized by the presence of a bromophenyl group attached to an acetamide moiety, with a hexyl chain extending from the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-hexylacetamide typically involves the reaction of 4-bromoaniline with hexylamine and acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:

    Step 1: 4-Bromoaniline is reacted with hexylamine in the presence of acetic anhydride.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-hexylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The acetamide moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Substitution: Formation of 2-(4-hydroxyphenyl)-N-hexylacetamide or 2-(4-aminophenyl)-N-hexylacetamide.

    Oxidation: Formation of 2-(4-bromophenyl)acetic acid.

    Reduction: Formation of 2-(4-bromophenyl)-N-hexylamine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-hexylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-hexylacetamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and industry.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-(4-bromophenyl)-N-hexylacetamide

InChI

InChI=1S/C14H20BrNO/c1-2-3-4-5-10-16-14(17)11-12-6-8-13(15)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,16,17)

InChI Key

PRKPYKAUKGVBSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CC1=CC=C(C=C1)Br

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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